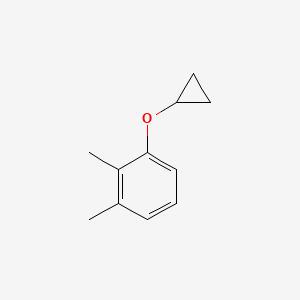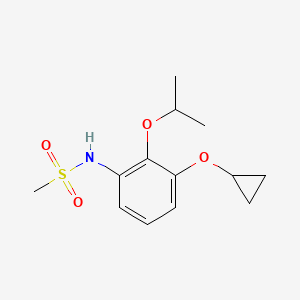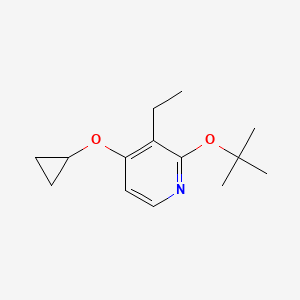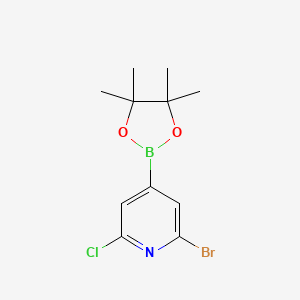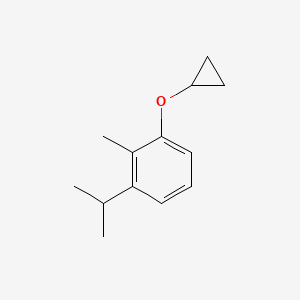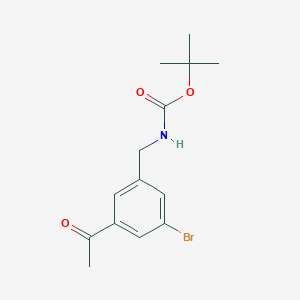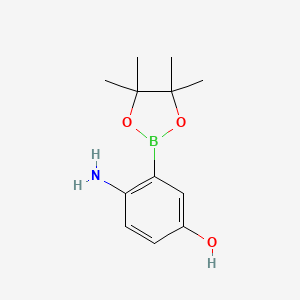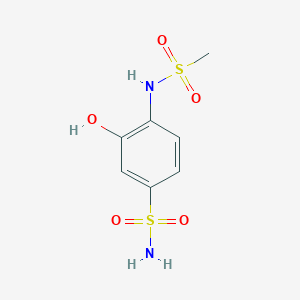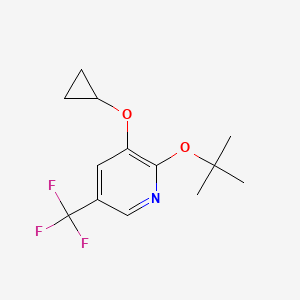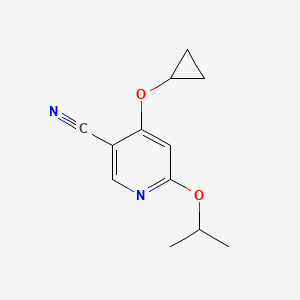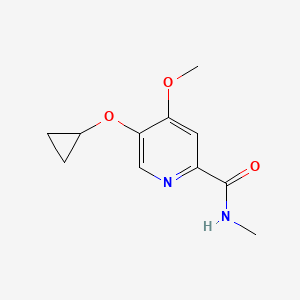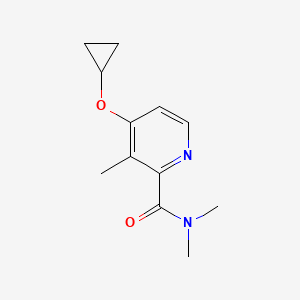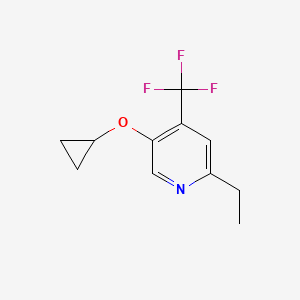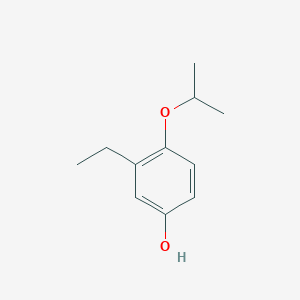
3-Ethyl-4-isopropoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-isopropoxyphenol is an organic compound with the molecular formula C11H16O2 It is a phenolic compound characterized by an ethyl group at the third position and an isopropoxy group at the fourth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-isopropoxyphenol typically involves multiple steps, including hydroxyl protection, bromine substitution, etherification, and deprotection. One common method starts with p-methyl phenol as the raw material. The steps are as follows:
Hydroxyl Protection: Protect the hydroxyl group of p-methyl phenol.
Bromine Substitution: Introduce a bromine atom to the protected phenol.
Etherification: React the brominated intermediate with isopropyl alcohol to form the isopropoxy group.
Deprotection: Remove the protecting group to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of inexpensive raw materials and solvents, and aim to achieve high yields under mild reaction conditions. The process typically includes the same steps as the synthetic route but optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-4-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are commonly used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-Ethyl-4-isopropoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Ethyl-4-isopropoxyphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines.
Analgesic Properties: It may interact with opioid receptors to provide pain relief.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-4-isopropylphenol: Similar structure but with a methyl group instead of an ethyl group.
4-Isopropoxyphenol: Lacks the ethyl group at the third position.
3-Ethylphenol: Lacks the isopropoxy group at the fourth position
Uniqueness
3-Ethyl-4-isopropoxyphenol is unique due to the presence of both an ethyl group and an isopropoxy group on the phenolic ring. This combination of substituents imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C11H16O2 |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
3-ethyl-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C11H16O2/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h5-8,12H,4H2,1-3H3 |
Clave InChI |
FSFHEDJOHNYHGO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


